Benzamidine

説明

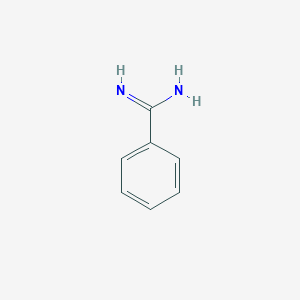

Structure

3D Structure

特性

IUPAC Name |

benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXJHWLDUBFPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1670-14-0 (hydrochloride) | |

| Record name | Benzamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045012 | |

| Record name | Benzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>18 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47193746 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

618-39-3, 1670-14-0 | |

| Record name | Benzamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarboximidamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUE3ZY3J1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Benzamidine

Authored for: Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Benzamidine is a well-characterized, synthetic small molecule that functions as a reversible, competitive inhibitor of serine proteases. Its utility spans from fundamental biochemical research as a tool to prevent proteolysis to a structural motif in clinically relevant pharmaceuticals. This document provides a comprehensive technical overview of the core mechanism of action of this compound, supported by quantitative inhibitory data, detailed experimental protocols for its characterization, and graphical representations of its molecular interactions and the workflows used to study them.

Core Mechanism of Action: Competitive Inhibition

This compound functions as a potent, reversible competitive inhibitor of trypsin-like serine proteases, which are enzymes that preferentially cleave peptide bonds C-terminal to arginine or lysine (B10760008) residues.[1][2][3] The inhibitory mechanism is rooted in this compound's structural mimicry of the side chain of arginine, a natural substrate for these enzymes.[4]

The key interaction occurs within the enzyme's active site, specifically in a region known as the S1 specificity pocket.[1][4] This pocket in trypsin-like proteases is characterized by a negatively charged aspartate residue (Asp189 in trypsin) at its base.[4] The positively charged amidinium group of this compound engages in a strong electrostatic interaction, or salt bridge, with the carboxylate group of this aspartate residue.[1][5] This interaction anchors the inhibitor within the active site.

In addition to this primary electrostatic interaction, the phenyl ring of this compound forms favorable hydrophobic interactions with the nonpolar side chains lining the walls of the S1 pocket.[1] By occupying the S1 pocket, this compound physically blocks the entry and proper binding of the natural substrate (e.g., an arginine-containing peptide), thus competitively inhibiting the enzyme's catalytic activity. Because the binding is non-covalent, the inhibition is reversible.[1][3]

Caption: Competitive inhibition workflow of this compound.

The diagram above illustrates the principle of competitive inhibition. This compound (I) competes with the natural substrate (S) for binding to the free enzyme (E). The formation of the inactive Enzyme-Inhibitor (EI) complex reduces the concentration of free enzyme available to bind the substrate, thereby decreasing the rate of product formation.

Caption: this compound binding in the S1 pocket of a serine protease.

Quantitative Inhibition Data

The potency of this compound is quantified by its inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates tighter binding and more potent inhibition. The table below summarizes experimentally determined Kᵢ values for this compound against several common serine proteases.

| Enzyme | Kᵢ (µM) | Reference(s) |

| Trypsin | 21 - 35 | [6][7] |

| Plasmin | 350 | [6] |

| Thrombin | 220 - 320 | [6][7] |

| Tryptase | 20 | [7] |

| Urokinase-type Plasminogen Activator (uPA) | 97 | [7] |

| Factor Xa | 110 | [7] |

| Tissue-type Plasminogen Activator (tPA) | 750 | [7] |

| Human Tissue Kallikrein (hK1) | 1,098 | [8] |

Note: Kᵢ values can vary depending on experimental conditions such as pH, temperature, and the specific substrate used.

Experimental Protocols for Kinetic Characterization

Determining the mechanism and potency of an inhibitor like this compound requires robust enzymatic assays. Below are outlines for two common methodologies.

Spectrophotometric Enzyme Inhibition Assay

This classic method relies on a chromogenic or fluorogenic substrate that releases a light-absorbing or fluorescent molecule upon cleavage by the protease. The rate of product formation is monitored over time using a spectrophotometer or fluorometer.

Objective: To determine the Kᵢ and mechanism of inhibition of this compound against a target serine protease (e.g., Trypsin).

Materials:

-

Purified Trypsin

-

Chromogenic substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or similar.[5]

-

Assay Buffer: e.g., 0.1 M Tris-HCl, 20 mM CaCl₂, pH 8.0.[5]

-

This compound hydrochloride solutions of varying concentrations.

-

96-well microplate and plate reader.

Methodology:

-

Reagent Preparation: Prepare a stock solution of L-BAPNA in a suitable solvent (e.g., DMSO) and dilute it to various working concentrations in the assay buffer. Prepare a stock solution of this compound and create a serial dilution series.

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of assay buffer to each well.

-

Add varying concentrations of the inhibitor (this compound) to the appropriate wells.

-

Add varying concentrations of the substrate (L-BAPNA) to the wells. A matrix of inhibitor and substrate concentrations should be created.

-

Include control wells: "no enzyme" (substrate and buffer only) and "no inhibitor" (enzyme, substrate, and buffer).

-

-

Initiation and Measurement: Initiate the reaction by adding a fixed concentration of trypsin to all wells. Immediately place the plate in a reader pre-set to the correct temperature (e.g., 37°C) and measure the absorbance at 410 nm (for p-nitroanilide release) kinetically for 5-10 minutes.[5]

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each condition from the linear portion of the absorbance vs. time plot.

-

To determine the mechanism of inhibition, generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration. For competitive inhibition, the lines will intersect on the y-axis.[9]

-

Alternatively, use a Dixon plot (1/V₀ vs. [Inhibitor]) at different fixed substrate concentrations. The Kᵢ can be determined from the intersection point of the lines.[10]

-

Non-linear regression analysis using the appropriate competitive inhibition model is the preferred method for calculating Kᵢ.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during the binding of an inhibitor to an enzyme.[11] It can determine binding affinity (Kₐ, which is 1/Kᵢ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.

Objective: To provide a complete thermodynamic and kinetic characterization of this compound binding to a target protease.

Materials:

-

Purified, concentrated target protease in a suitable buffer.

-

This compound solution in the same buffer.

-

Isothermal Titration Calorimeter.

Methodology:

-

Sample Preparation: Dialyze both the enzyme and this compound solutions extensively against the same buffer to minimize heat signals from buffer mismatch. Degas all solutions before use.

-

ITC Experiment Setup:

-

Load the enzyme solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

-

Titration: Perform a series of small, sequential injections of the this compound solution into the enzyme-containing cell. The instrument measures the heat change after each injection.

-

Data Analysis: The raw data (heat flow vs. time) is integrated to yield a plot of heat per injection vs. the molar ratio of inhibitor to enzyme. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate Kᵢ, ΔH, and n.[11] A recently developed ITC method involves premixing substrate and inhibitor in the syringe, allowing for complete kinetic characterization in a single experiment.[11]

Caption: Experimental workflow for inhibition mechanism determination.

Conclusion

This compound serves as a classic example of a competitive enzyme inhibitor, with a well-defined mechanism of action centered on its ability to mimic the natural substrate of trypsin-like serine proteases. Its interaction with the S1 specificity pocket is a textbook case of structure-based inhibition, involving both electrostatic and hydrophobic forces. The quantitative data and experimental protocols provided herein offer a robust framework for researchers utilizing this compound as a research tool or as a foundational scaffold in the development of novel therapeutic protease inhibitors.

References

- 1. MEROPS - the Peptidase Database [ebi.ac.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Linear competitive inhibition of human tissue kallikrein by 4-aminothis compound and this compound and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Multivalent this compound Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzamidine Hydrochloride: A Technical Guide to its Mechanism of Action as a Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamidine hydrochloride is a well-established and widely utilized synthetic small molecule inhibitor of serine proteases. Its mechanism of action is centered on its ability to act as a competitive, reversible inhibitor, primarily targeting trypsin and other trypsin-like serine proteases. This technical guide provides an in-depth exploration of the molecular basis of this compound's inhibitory activity, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and relevant experimental workflows.

Core Mechanism of Action: Competitive Inhibition

This compound hydrochloride functions as a potent and reversible competitive inhibitor of a range of serine proteases.[1][2] Its inhibitory effect stems from its structural analogy to the side chains of arginine and lysine, which are the natural substrates for many of these enzymes.[2] The positively charged amidinium group of this compound allows it to bind to the S1 specificity pocket of trypsin-like serine proteases, directly competing with the binding of the actual substrate.[2] This reversible binding to the active site prevents the enzyme from catalyzing its normal proteolytic reaction.[2]

The interaction between this compound and the active site of serine proteases is stabilized by a network of hydrogen bonds. Crystallographic and molecular dynamics studies have revealed key hydrogen bonding interactions between the amidine moiety of this compound and residues within the enzyme's binding pocket.[2]

Quantitative Inhibition Data

The inhibitory potency of this compound hydrochloride is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. The Kᵢ values for this compound vary across different serine proteases, highlighting its selectivity profile.

| Enzyme | Inhibition Constant (Kᵢ) |

| Trypsin | 19 µM[3], 21 µM[4], 35 µM[5][6][7][8] |

| Tryptase | 20 µM[4] |

| Acrosin | 4 µM[4] |

| Plasmin | 350 µM[4][5][6][7][8] |

| Thrombin | 220 µM[5][6][7][8], 320 µM[4] |

| Urokinase-type Plasminogen Activator (uPA) | 97 µM[2][4] |

| Factor Xa | 110 µM[2][4] |

| Tissue Plasminogen Activator (tPA) | 750 µM[2][4] |

| Trypsin-like proteases (velvetbean caterpillar) | 11.2 µM[2] |

Experimental Protocols

Enzyme Inhibition Assay: Spectrophotometric Determination of Trypsin Inhibition

This protocol outlines a standard method for determining the inhibitory effect of this compound on trypsin activity using a spectrophotometer.

Principle: The rate of trypsin-catalyzed hydrolysis of a synthetic substrate, such as N-α-Benzoyl-L-arginine ethyl ester (BAEE) or N-p-tosyl-L-arginine methyl ester hydrochloride (TAME), is measured by monitoring the change in absorbance at a specific wavelength. The presence of an inhibitor like this compound will decrease the rate of this reaction.

Materials:

-

Bovine Trypsin

-

This compound Hydrochloride

-

N-α-Benzoyl-L-arginine ethyl ester (BAEE) or N-p-tosyl-L-arginine methyl ester hydrochloride (TAME)

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

-

Spectrophotometer capable of measuring absorbance at 253 nm (for BAEE) or 247 nm (for TAME)

-

Cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mg/mL in 1 mM HCl).

-

Prepare a stock solution of the substrate (e.g., 0.25 mM BAEE in buffer).

-

Prepare a series of dilutions of this compound hydrochloride in the assay buffer.

-

-

Assay Setup:

-

In a cuvette, combine the Tris-HCl buffer, the trypsin solution (to a final concentration of ~20 nM), and a specific concentration of the this compound inhibitor solution.

-

Incubate the mixture at a constant temperature (e.g., 25°C) for a short period (e.g., 1-5 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the substrate solution to the cuvette to initiate the reaction.

-

-

Data Acquisition:

-

Immediately begin monitoring the change in absorbance at the appropriate wavelength (253 nm for BAEE, 247 nm for TAME) over time (e.g., for 1-5 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each this compound concentration by comparing the inhibited reaction rate to the uninhibited control rate.

-

The inhibition constant (Kᵢ) can be determined by plotting the reaction rates at different substrate and inhibitor concentrations using methods like the Dixon plot or by fitting the data to the Michaelis-Menten equation for competitive inhibition.

-

Protein Crystallography with this compound

This compound is frequently used as a ligand in protein crystallography to inhibit proteolytic degradation of the target protein during the often lengthy crystallization process.

Principle: Co-crystallization of a protein with this compound can yield crystals of the protein-inhibitor complex. X-ray diffraction analysis of these crystals provides a high-resolution three-dimensional structure of the protein with this compound bound in the active site, elucidating the specific molecular interactions.

General Workflow:

-

Protein Purification: Purify the target serine protease to a high degree of homogeneity.

-

Complex Formation: Incubate the purified protein with a molar excess of this compound hydrochloride to ensure saturation of the active sites.

-

Crystallization Screening:

-

Set up crystallization trials using various techniques such as hanging-drop or sitting-drop vapor diffusion.

-

The crystallization solution will contain the protein-benzamidine complex, a precipitating agent (e.g., polyethylene (B3416737) glycol, ammonium (B1175870) sulfate), and a buffer.

-

-

Crystal Optimization: Optimize the initial crystallization conditions (e.g., pH, temperature, precipitant concentration) to obtain large, well-ordered crystals suitable for X-ray diffraction.

-

X-ray Diffraction Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map of the crystal. Build and refine an atomic model of the protein-benzamidine complex into the electron density map.

Visualizing the Mechanism and Workflows

Signaling Pathways and Logical Relationships

Caption: Competitive inhibition of a serine protease by this compound.

Experimental Workflows

Caption: Workflow for a trypsin inhibition assay using this compound.

Caption: General workflow for protein crystallography with this compound.

Structure-Activity Relationship (SAR)

The inhibitory potency and selectivity of this compound derivatives are influenced by substitutions on the benzene (B151609) ring.[9] Structure-activity relationship studies have shown that the nature of these substituents can affect the binding affinity for different serine proteases. For instance, the interaction of substituted benzamidines with thrombin is primarily influenced by the hydrophobicity of the substituent, while interactions with plasmin and C1s are affected by both electron-donating properties and hydrophobicity.[9] Trypsin exhibits a more complex interaction, which is dependent on the molar refractivity and molecular weight of the substituent.[9] These findings are crucial for the rational design of more potent and selective protease inhibitors based on the this compound scaffold.

Conclusion

This compound hydrochloride remains a fundamental tool in biochemical and pharmaceutical research due to its well-characterized mechanism as a competitive inhibitor of serine proteases. Its ability to mimic the natural substrates of these enzymes allows for effective and reversible inhibition, making it invaluable for applications ranging from protein purification to enzyme kinetic studies. A thorough understanding of its mechanism, quantitative inhibitory properties, and the experimental methodologies used to study its action is essential for its effective application in research and drug development.

References

- 1. Structure-activity relationships for the inhibition of acrosin by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rcsb.org [rcsb.org]

- 4. Structure-mutagenicity relationships of benzidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 9. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Serine Protease Inhibition by Benzamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism by which benzamidine, a well-characterized synthetic inhibitor, targets and inhibits the activity of serine proteases. This document provides a detailed overview of the molecular interactions, quantitative inhibitory data, relevant signaling pathways, and comprehensive experimental protocols for studying this inhibition.

Introduction to this compound and Serine Proteases

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity.[1][2] These enzymes are characterized by a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues in their active site, which is responsible for the hydrolysis of peptide bonds.[3]

This compound is a small, aromatic organic compound featuring a positively charged amidinium group.[4] It is widely recognized as a reversible, competitive inhibitor of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to basic amino acid residues such as arginine and lysine.[4] Its efficacy and specificity have made it an invaluable tool in biochemical research and a foundational scaffold in the development of therapeutic agents targeting serine protease-mediated pathologies.

The Molecular Mechanism of Inhibition

This compound functions as a competitive inhibitor by directly binding to the active site of serine proteases, thereby preventing the binding and subsequent cleavage of their natural substrates. The primary determinants of this high-affinity interaction are a combination of electrostatic and hydrophobic forces.

The key to this compound's inhibitory activity lies in its structural mimicry of the side chains of arginine and lysine. The positively charged amidinium group of this compound forms a strong salt bridge with the negatively charged carboxylate group of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the protease.[4] This interaction anchors the inhibitor within the active site.

In addition to this critical electrostatic interaction, the benzene (B151609) ring of this compound engages in favorable hydrophobic interactions with the predominantly nonpolar residues lining the walls of the S1 pocket.[4] These interactions further stabilize the enzyme-inhibitor complex.

Diagram of this compound Binding to the S1 Pocket of a Trypsin-like Serine Protease

Caption: Molecular interactions of this compound within the S1 pocket.

Quantitative Analysis of Inhibition

The potency of this compound and its derivatives as serine protease inhibitors is quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.

| Serine Protease | Inhibitor | Kᵢ (µM) | Reference |

| Trypsin (bovine) | This compound | 19 | [5] |

| Thrombin (human) | This compound | 344 | [6] |

| Plasmin (human) | This compound | 1074 | [6] |

| Acrosin (boar sperm) | This compound | 4 | [5] |

| Trypsin-like protease (Anticarsia gemmatalis) | This compound | 11.2 | [7] |

| Thrombin (human) | p-Methylthis compound | Lower than this compound | [2] |

| Thrombin (human) | p-Amidinophenylpyruvate | Higher than this compound | [8] |

Impact on Serine Protease-Mediated Signaling Pathways

The inhibition of serine proteases by this compound can have significant downstream effects on various biological signaling cascades. A prominent example is the blood coagulation cascade, a complex series of enzymatic reactions involving numerous serine proteases (e.g., thrombin, Factor Xa) that culminates in the formation of a fibrin (B1330869) clot.[2][9][10]

Diagram of the Blood Coagulation Cascade

Caption: Inhibition of key serine proteases in the coagulation cascade by this compound.

By inhibiting key serine proteases such as thrombin and Factor Xa, this compound and its derivatives can effectively block the coagulation cascade, highlighting their potential as anticoagulants.

Experimental Protocols

Determination of Inhibitory Activity (Kᵢ) of this compound against Trypsin

This protocol outlines a standard method for determining the Kᵢ of this compound for trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA).

Materials:

-

Bovine Trypsin

-

This compound hydrochloride

-

Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA)

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm

-

96-well microplate or cuvettes

Procedure:

-

Reagent Preparation:

-

Trypsin Stock Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability). The final concentration in the assay should be in the nanomolar range (e.g., 20 nM).[5]

-

This compound Stock Solution: Prepare a concentrated stock solution of this compound hydrochloride in the assay buffer.

-

BAPNA Stock Solution: Dissolve BAPNA in DMSO to create a concentrated stock solution (e.g., 100 mM).

-

Working Solutions: On the day of the experiment, prepare working solutions of trypsin, this compound (serial dilutions), and BAPNA by diluting the stock solutions in the Tris-HCl assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

-

Assay Setup:

-

In a 96-well plate, set up reactions with varying concentrations of this compound. Include control wells with no inhibitor.

-

To each well, add the assay buffer and the corresponding volume of the this compound working solution.

-

Add the trypsin working solution to each well to initiate a pre-incubation period (e.g., 1-5 minutes at 25°C).[5]

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the BAPNA working solution to each well. The final concentration of BAPNA should be varied if determining the mechanism of inhibition (e.g., for a Lineweaver-Burk plot).

-

Immediately begin monitoring the increase in absorbance at 410 nm over time using a spectrophotometer or microplate reader. The p-nitroaniline product of the reaction absorbs at this wavelength.[11][12]

-

Record the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.

-

-

Data Analysis:

-

Plot the initial velocity (V₀) as a function of the inhibitor concentration.

-

To determine the Kᵢ and the mode of inhibition, a Dixon plot (1/V₀ vs. [Inhibitor]) or a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) at different inhibitor concentrations can be constructed. For competitive inhibition, the Kᵢ can be calculated from the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant.

-

Experimental Workflow for Kᵢ Determination

Caption: Workflow for determining the inhibition constant (Ki) of this compound.

Conclusion

This compound serves as a classic example of a competitive inhibitor for serine proteases, with a well-defined mechanism of action centered on its interaction with the S1 specificity pocket. Its utility in research and as a scaffold for drug design is underscored by a wealth of quantitative data and a deep understanding of its molecular interactions. The experimental protocols provided herein offer a robust framework for researchers to further investigate the inhibition of serine proteases by this compound and its analogs, contributing to the ongoing development of novel therapeutics targeting this important class of enzymes.

References

- 1. Sample prep reagents | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. MEROPS - the Peptidase Database [ebi.ac.uk]

- 5. Molecular glues for manipulating enzymes: trypsin inhibition by this compound-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 8. Thrombin inhibition by novel this compound derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. superchemistryclasses.com [superchemistryclasses.com]

- 11. protocols.io [protocols.io]

- 12. researchgate.net [researchgate.net]

Benzamidine as a Competitive Reversible Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzamidine, a well-characterized competitive reversible inhibitor of serine proteases. It delves into its mechanism of action, inhibitory kinetics, and applications in research and drug development. Detailed experimental protocols and visual representations of key pathways are included to facilitate a deeper understanding and practical application of this compound.

Core Concepts: Mechanism of Action

This compound is a small organic molecule that acts as a reversible competitive inhibitor, primarily targeting trypsin-like serine proteases.[1] Its inhibitory mechanism is rooted in its structural similarity to the side chains of arginine and lysine, the natural substrates for these enzymes. The positively charged amidinium group of this compound interacts with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of the protease active site.[2][3] This interaction, along with hydrophobic interactions with the sides of the pocket, allows this compound to bind to the active site and prevent the binding of the natural substrate, thereby inhibiting the enzyme's catalytic activity.[2] Because this binding is reversible, the enzyme's activity can be restored by increasing the substrate concentration, a hallmark of competitive inhibition.

Quantitative Data: Inhibition Constants (Ki)

The potency of this compound as an inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy half of the enzyme's active sites. A lower Ki value indicates a higher binding affinity and more potent inhibition. The following table summarizes the reported Ki values for this compound against various serine proteases.

| Enzyme | Ki (μM) |

| Trypsin | 20, 35[4][5][6][7] |

| Thrombin | 110, 220[4][5][6][7] |

| Plasmin | 350[5][6][7] |

| Tryptase | 20[4] |

| uPA (urokinase-type Plasminogen Activator) | 97[4] |

| Factor Xa | 110[4] |

| tPA (tissue-type Plasminogen Activator) | 750[4] |

Visualizing the Mechanism and Workflows

To better illustrate the concepts and processes discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

Caption: Competitive inhibitor binding to the enzyme's active site.

Caption: A typical workflow for determining the inhibition constant (Ki).

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide step-by-step protocols for key experiments used to characterize this compound's inhibitory activity.

Enzyme Kinetic Assay using Spectrophotometry

This protocol describes a general method for determining the Ki of this compound for a serine protease, such as trypsin, using a chromogenic substrate.

Materials:

-

Purified serine protease (e.g., Trypsin)

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BApNA)

-

This compound hydrochloride

-

Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the enzyme in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme.

-

Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to various working concentrations (e.g., ranging from 0.1 to 1.0 mM).

-

Prepare a stock solution of this compound hydrochloride in the assay buffer. From this stock, create a series of dilutions to obtain a range of inhibitor concentrations (e.g., from 10 µM to 100 µM).

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the this compound solution (or buffer for the uninhibited control) to each well.

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Immediately place the plate in the microplate reader and measure the change in absorbance at 405-410 nm over time (e.g., every 30 seconds for 5-10 minutes). The product of the reaction (p-nitroaniline) has a yellow color.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (Vo) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

To determine the type of inhibition and the Ki value, the data can be analyzed using graphical methods such as a Dixon plot (1/Vo vs. [I]) or a Lineweaver-Burk plot (1/Vo vs. 1/[S]). For competitive inhibition, the lines on a Dixon plot will intersect at a point where the x-coordinate is equal to -Ki.[8]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of an inhibitor to an enzyme, providing a complete thermodynamic profile of the interaction.

Materials:

-

Purified serine protease

-

This compound hydrochloride

-

ITC Buffer (e.g., Phosphate-buffered saline, pH 7.4)

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Prepare a solution of the enzyme in the ITC buffer at a known concentration (typically in the µM range).

-

Prepare a solution of this compound in the same ITC buffer at a concentration that is 10-20 times higher than the enzyme concentration.

-

Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.

-

-

ITC Experiment Setup:

-

Load the enzyme solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, and injection volume (e.g., a series of 2-5 µL injections).

-

-

Titration and Data Acquisition:

-

Perform an initial small injection (e.g., 0.5 µL) to account for any initial mixing effects.

-

Proceed with a series of injections of the this compound solution into the enzyme solution. The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw ITC data (heat change per injection) is integrated to obtain the heat of binding for each injection.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument. This analysis will yield the binding affinity (Ka, the reciprocal of the dissociation constant, Kd), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The Ki for a competitive inhibitor is equivalent to its Kd.[9]

-

Signaling Pathways Involving this compound-Inhibited Proteases

This compound's target proteases are key players in various physiological and pathological signaling cascades. Understanding these pathways is crucial for the development of targeted therapies.

Thrombin Signaling in Hemostasis

Thrombin is a central enzyme in the coagulation cascade and also signals through Protease-Activated Receptors (PARs) on platelets and endothelial cells.

Caption: Thrombin signaling cascade and its inhibition by this compound.

uPA/Plasmin System in Extracellular Matrix Degradation

The urokinase-type plasminogen activator (uPA) and plasmin system plays a critical role in tissue remodeling, cell migration, and cancer metastasis through the degradation of the extracellular matrix (ECM).

Caption: The role of the uPA/plasmin system in ECM degradation.

Applications in Research and Drug Development

This compound's utility extends beyond basic research into practical applications:

-

Protease Inhibition in Protein Purification: It is commonly added to lysis buffers to prevent the degradation of target proteins by endogenous proteases.[1]

-

Affinity Chromatography: Immobilized this compound is used as a ligand for the affinity purification of serine proteases.[10]

-

Protein Crystallography: this compound can be used to form stable complexes with proteases, facilitating their crystallization and structural determination.[1]

-

Drug Discovery Scaffold: The this compound moiety serves as a foundational structure for the design of more potent and selective protease inhibitors for therapeutic applications.[1]

Conclusion

This compound remains a valuable tool for researchers and drug developers working with serine proteases. Its well-defined mechanism of action, coupled with established experimental protocols for its characterization, makes it an ideal model compound for studying enzyme inhibition. Furthermore, its role as a scaffold for the development of novel therapeutics underscores its continued importance in the field of medicinal chemistry. This guide provides the foundational knowledge and practical methodologies to effectively utilize this compound in a variety of scientific endeavors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. The urokinase plasminogen activator system in cancer: recent advances and implication for prognosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fibrinolytic cross-talk: a new mechanism for plasmin formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiology, Plasminogen Activation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A graphical method for determining inhibition parameters for partial and complete inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Untitled Document [ucl.ac.uk]

- 8. biorxiv.org [biorxiv.org]

- 9. Hot Biological Catalysis: Isothermal Titration Calorimetry to Characterize Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid assessment of DCLK1 inhibitors using a peptide substrate mobility shift assay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Aqueous Solubility of Benzamidine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility of benzamidine hydrochloride, a crucial serine protease inhibitor used extensively in biochemical research and protein purification. Understanding its solubility characteristics is fundamental for the effective preparation of stock solutions, experimental design, and ensuring the integrity of biological samples.

Overview of this compound Hydrochloride

This compound hydrochloride, with the chemical formula C₆H₅C(=NH)NH₂ · HCl, is the water-soluble salt form of this compound.[1] It functions as a reversible, competitive inhibitor of trypsin, trypsin-like enzymes, and other serine proteases.[1][2] Its inhibitory mechanism involves the positively charged amidine group mimicking the side chains of arginine or lysine, allowing it to bind to the S1 specificity pocket of target proteases.[2] This action prevents the degradation of proteins of interest during extraction and purification processes. Accurate solubility data is paramount for preparing effective concentrations for protease inhibition.

Quantitative Solubility Data

The solubility of this compound hydrochloride is highly dependent on the solvent, temperature, and pH. While it is readily soluble in water, its solubility is significantly different in common buffers and organic solvents.

Table 1: Solubility in Aqueous and Organic Solvents

| Solvent | Reported Solubility | Molar Equivalent (approx.) | Conditions & Remarks | Citations |

| Water | 100 mg/mL | ~638 mM | May require heating; results in a yellowish, slightly turbid solution. | |

| Water | 50 mg/mL | ~319 mM | Heating may be required; yields a clear to slightly hazy, colorless to faintly yellow solution. | [3][4][5] |

| PBS (pH 7.2) | ~3 mg/mL | ~19 mM | Significantly lower solubility compared to pure water. | [6][7][8] |

| Ethanol | ~10 mg/mL | ~64 mM | Soluble in alcohol. | [6][7][8] |

| DMSO | ~25 mg/mL | ~160 mM | Soluble. | [6][7][8] |

| DMF | ~25 mg/mL | ~160 mM | Soluble. | [6][7][8] |

Note: Molar equivalents are calculated based on the anhydrous molecular weight of 156.61 g/mol .

Factors Influencing Aqueous Solubility

Effect of Temperature

Multiple sources indicate that achieving high concentrations of this compound hydrochloride in water (50-100 mg/mL) may necessitate gentle heating.[3][5] This suggests a positive correlation between temperature and the compound's aqueous solubility, a common characteristic for many salts.

Effect of pH

The pH of the aqueous medium has a pronounced effect on solubility. The reported solubility in Phosphate-Buffered Saline (PBS) at a physiological pH of 7.2 is approximately 3 mg/mL, which is substantially lower than in unbuffered water.[6][7][8] A 50 g/L solution of this compound hydrochloride in water exhibits a pH of approximately 5.[4] This indicates that the compound is more soluble in slightly acidic conditions and that the buffering salts in solutions like PBS can decrease its overall solubility.

Solution Preparation and Stability

Proper preparation and handling of this compound hydrochloride solutions are critical to maintain its efficacy as a protease inhibitor.

-

Fresh Preparation: Due to its sensitivity to oxidation, it is strongly recommended to prepare solutions fresh before each use.[3] Solutions are generally not considered stable and should be prepared daily.[8][9]

-

Degassed Solvents: For optimal stability, solutions should be prepared using degassed water to minimize oxidation.[3]

-

Short-Term Storage: If a solution must be stored, it should be divided into aliquots, the vial flushed with an inert gas (e.g., nitrogen or argon), and frozen at -20°C.[3] However, it is noted that aqueous solutions should not be stored for more than one day.[6]

Experimental Protocol: Determination of Aqueous Solubility

The following section outlines a standardized experimental procedure for determining the equilibrium solubility of this compound hydrochloride in an aqueous medium using the shake-flask method.

Principle

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent. It involves saturating the solvent with the solute and quantifying the concentration in the resulting solution.

Materials

-

This compound hydrochloride (anhydrous or hydrate (B1144303) form)

-

High-purity water (Type I or equivalent)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PVDF or PTFE)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure

-

Preparation: Add an excess amount of this compound hydrochloride to a flask containing a precise volume of high-purity water at a known temperature (e.g., 25°C). The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker. Agitate the mixture at a constant speed for a period sufficient to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To further separate the solid and liquid phases, centrifuge the samples at a moderate speed.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample through a syringe filter to remove any undissolved micro-particulates. This step is critical to avoid artificially high concentration measurements.

-

Quantification:

-

Prepare a series of standard solutions of this compound hydrochloride of known concentrations.

-

Measure the absorbance of the standards using a UV-Vis spectrophotometer at the compound's λmax (~229 nm).[6]

-

Generate a standard calibration curve (Absorbance vs. Concentration).

-

Dilute the filtered sample solution with water to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the aqueous solubility of this compound hydrochloride under the specified conditions.

Workflow Diagram

Caption: Workflow for Determining Aqueous Solubility.

Application Context: Protease Inhibition

The primary application of this compound hydrochloride is in preventing proteolytic degradation. It is a standard component of lysis buffers and protein purification cocktails. A typical working concentration for general protease inhibition is approximately 1 mM. For inhibiting proteases from yeast, a range of 0.5 to 4.0 mM may be used.[4]

Mechanism of Competitive Inhibition

Caption: Mechanism of Competitive Protease Inhibition.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound HCl hydrate | 1670-14-0 | Benchchem [benchchem.com]

- 3. This compound =99 206752-36-5 [sigmaaldrich.com]

- 4. This compound hydrochloride hydrate | 206752-36-5 [chemicalbook.com]

- 5. tribioscience.com [tribioscience.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 1670-14-0 | CAS DataBase [m.chemicalbook.com]

- 8. Cas 1670-14-0,this compound hydrochloride | lookchem [lookchem.com]

- 9. This compound hydrochloride CAS#: 1670-14-0 [m.chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Benzamidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of benzamidine, a critical reagent in biochemical research and pharmaceutical development. Primarily utilized as its hydrochloride salt, this compound is a cornerstone protease inhibitor, valued for its ability to prevent the degradation of proteins during extraction and purification.

Physical Properties

This compound is an aromatic amidine that is typically handled as its more stable and water-soluble hydrochloride salt. The key physical characteristics are summarized below, distinguishing between the free base and the hydrochloride form.

Table 1: Physical Properties of this compound and this compound Hydrochloride

| Property | This compound (Free Base) | This compound Hydrochloride |

| IUPAC Name | Benzenecarboximidamide | Benzenecarboximidamide hydrochloride |

| Molecular Formula | C₇H₈N₂ | C₇H₈N₂·HCl (or C₇H₉ClN₂) |

| Molecular Weight | 120.15 g/mol [1][2] | 156.61 g/mol [2] |

| Appearance | White solid[1] | White to off-white crystalline powder[2] |

| Melting Point | 64–66 °C[1] | 86–88 °C (monohydrate)[2]; 169-173 °C (anhydrous) |

| Boiling Point | Not readily available | 208.5 °C at 760 mmHg |

| Density | 1.22 g/cm³[1] | 1.09 g/cm³ |

| UV λmax | Not applicable | 229 nm |

| pKa | Not readily available (Weak Base) | The pKa of the conjugate acid (benzamidinium ion) is ~11.6 |

Solubility

The solubility of this compound hydrochloride is a critical factor for its application in aqueous buffer systems. It is readily soluble in water and polar organic solvents.

Table 2: Solubility of this compound Hydrochloride

| Solvent | Solubility |

| Water | Soluble; 50 mg/mL (may require heating) |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 3 mg/mL |

| Ethanol | 10 mg/mL |

| Dimethylformamide (DMF) | 25 mg/mL |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL |

Chemical Properties and Structure

Chemical Structure

This compound consists of a central amidine group (-C(NH)NH₂) attached to a phenyl ring. In solution at physiological pH, the amidine group is protonated, forming the positively charged benzamidinium ion. This cation is the biologically active form responsible for protease inhibition. The structure features distinct C=N (129 pm) and C-N (135 pm) bond lengths.[1]

Reactivity and Stability

-

Protease Inhibition: The primary chemical reactivity of interest is its function as a reversible, competitive inhibitor of serine proteases.

-

Stability: this compound hydrochloride is stable as a crystalline solid when stored in a cool, dry place.[2] However, aqueous solutions are susceptible to oxidation and hydrolysis, especially under basic conditions, and should be prepared fresh daily for optimal activity.

-

Synthetic Utility: The this compound moiety serves as a building block in organic synthesis, for reactions such as the formation of substituted imidazoles and triazines.

Mechanism of Action as a Protease Inhibitor

This compound functions as a competitive inhibitor of trypsin-like serine proteases, which cleave peptide bonds following positively charged amino acid residues like lysine (B10760008) and arginine. The positively charged benzamidinium ion acts as a mimic of the natural substrate's side chain. It binds with high affinity to the S1 specificity pocket of the enzyme's active site, which is characterized by a negatively charged aspartate residue at its base. This binding event physically blocks the true substrate from accessing the active site, thereby inhibiting catalysis.

Table 3: Inhibition Constants (Kᵢ) of this compound for Various Serine Proteases

| Enzyme | Kᵢ Value (µM) |

| Trypsin | 21 - 35 |

| Thrombin | 220 - 320 |

| Plasmin | 350 |

| Tryptase | 20 |

| Urokinase-type Plasminogen Activator (uPA) | 97 |

| Factor Xa | 110 |

Experimental Protocols

Protocol: Determination of pKa via UV-Vis Spectrophotometry

This protocol outlines the determination of the acid dissociation constant (pKa) for the benzamidinium ion.

-

Preparation of Buffers: Prepare a series of buffer solutions with precisely known pH values, spanning a range from approximately pH 9.5 to 13.5 (e.g., carbonate-bicarbonate or phosphate-based buffers).

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound hydrochloride in deionized water.

-

Sample Preparation: For each buffer, prepare a sample by diluting a fixed volume of the this compound stock solution into the buffer to a constant final concentration.

-

Spectrophotometric Measurement: Scan each sample across the UV range (e.g., 200-300 nm) to identify the wavelength of maximum absorbance difference between the protonated (benzamidinium) and neutral (this compound) species. The reported λmax for the hydrochloride salt is 229 nm.

-

Data Collection: Measure the absorbance of each sample at this predetermined analytical wavelength.

-

Data Analysis: Plot the measured absorbance against the corresponding pH of the buffer.

-

pKa Determination: Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the benzamidinium ion.

Protocol: Serine Protease Inhibition Assay

This protocol provides a general workflow for quantifying the inhibitory activity of this compound against a model serine protease, trypsin, using a chromogenic substrate.

-

Reagent Preparation:

-

Enzyme Solution: Prepare a working solution of trypsin in a suitable assay buffer (e.g., Tris-HCl, pH 8.0, with CaCl₂).

-

Substrate Solution: Prepare a solution of a chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), in DMSO.

-

Inhibitor Solutions: Prepare a series of dilutions of this compound hydrochloride in the assay buffer, covering a range of concentrations (e.g., 0 µM to 500 µM).

-

-

Assay Setup: In a 96-well microplate, add the assay buffer, a fixed amount of the trypsin solution, and the varying concentrations of the this compound inhibitor solution to the appropriate wells. Include control wells with no inhibitor.

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the BAPNA substrate solution to all wells.

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer capable of kinetic measurements. Monitor the increase in absorbance at 405 nm over time. The rate of this increase is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration.

-

Plot the reaction rate as a function of the this compound concentration.

-

Fit the data to an appropriate inhibition model to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition) and subsequently calculate the Kᵢ.

-

References

An In-depth Technical Guide to the Stability of Benzamidine in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of benzamidine in aqueous solutions, a critical consideration for its use as a serine protease inhibitor in research and pharmaceutical development. The stability of this compound is paramount for ensuring the integrity of experimental results and the efficacy of therapeutic formulations. This document details the primary degradation pathways, influential factors, and analytical methodologies for assessing its stability, presented with clear data summaries and actionable protocols.

Executive Summary

This compound is susceptible to degradation in aqueous solutions, primarily through hydrolysis. The rate of this degradation is significantly influenced by the pH and temperature of the solution. Generally, this compound exhibits greater stability in acidic to neutral conditions and degrades rapidly under basic conditions. This guide will explore these factors in detail, providing quantitative data where available, and offer standardized protocols for stability assessment.

Core Stability Profile of this compound

The primary mechanism of this compound degradation in aqueous environments is hydrolysis, which leads to the formation of benzamide (B126) and ammonia. While sensitivity to oxidation has been noted, hydrolysis is the most significant and well-documented degradation pathway.[1][2][3]

The Critical Role of pH

The hydrogen ion concentration (pH) of an aqueous solution is the most critical factor governing the stability of this compound. The benzamidinium ion, which is the protonated form prevalent at lower pH, is less susceptible to nucleophilic attack by water or hydroxide (B78521) ions. As the pH increases, the concentration of the more reactive, unprotonated this compound base form rises, leading to an accelerated rate of hydrolysis.[1][2]

Table 1: Influence of pH on the Half-Life of this compound at Room Temperature

| pH | Half-life (t½) | Rate Constant (k) |

| 9 | 300 days | 2.67 x 10⁻⁸ s⁻¹ |

| 11 | 6 days | 1.33 x 10⁻⁶ s⁻¹ |

| 12 | 30 hours | 6.42 x 10⁻⁶ s⁻¹ |

| 13 | 15 hours | 1.28 x 10⁻⁵ s⁻¹ |

Data sourced from studies on benzamidinium hydrolysis at room temperature.[1][2][3]

The Influence of Temperature

Impact of Buffer Systems

The composition of the buffer can also influence the stability of this compound. While phosphate-buffered saline (PBS) at pH 7.2 is a common vehicle, the stability in this buffer is limited, with recommendations to use freshly prepared solutions.[5] The catalytic effect of buffer species on hydrolysis should be considered, particularly with buffers that can act as general bases. When selecting a buffer, it is crucial to consider the desired pH and the potential for the buffer components to participate in the degradation reaction.

Table 2: Solubility of this compound Hydrochloride in Various Solvents

| Solvent | Solubility |

| Water | 50 mg/mL (may require heating)[3][6][7] |

| Ethanol | ~10 mg/mL[5] |

| DMSO | ~25 mg/mL[5] |

| Dimethylformamide (DMF) | ~25 mg/mL[5] |

| PBS (pH 7.2) | ~3 mg/mL[5] |

Degradation Pathway and Mechanism

The hydrolysis of this compound proceeds via a nucleophilic attack on the carbon atom of the amidine group. In basic conditions, the hydroxide ion (HO⁻) is the primary nucleophile, attacking the neutral this compound molecule. This is the dominant and faster pathway. In neutral to acidic conditions, a water molecule can act as the nucleophile, though this reaction is significantly slower. The process results in the formation of a tetrahedral intermediate, which then collapses to yield benzamide and ammonia.

References

- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 2. Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Quantitative determination of the ligand content in this compound Sepharose 4 Fast Flow media with ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Proper Storage and Handling of Benzamidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the proper storage conditions, stability, and handling of benzamidine hydrochloride, a crucial serine protease inhibitor used extensively in research and pharmaceutical development. The information presented here is intended to ensure the integrity and efficacy of this reagent in various applications.

Recommended Storage Conditions

Proper storage of this compound hydrochloride is critical to maintain its stability and inhibitory activity. The recommended conditions vary depending on whether the compound is in solid form or in solution.

Solid Form

This compound hydrochloride is typically supplied as a crystalline solid or powder. For long-term storage, it is recommended to be kept in a cool, dry, and well-ventilated place.[1][2]

| Parameter | Recommended Condition | Source(s) |

| Temperature | 2-8°C | [3][4][5] |

| Room temperature | [6] | |

| -20°C (for powder) | [7] | |

| Atmosphere | Store in a dry place, protected from moisture.[1][3] | [1][3] |

| Container | Keep in a tightly closed container.[1][2][7][8] | [1][2][7][8] |

| Stability | ≥ 4 years at room temperature. | [6] |

Solution Form

The stability of this compound hydrochloride in solution is significantly lower than in its solid form and is highly dependent on the storage temperature and solvent. It is generally recommended to prepare solutions fresh before use.[7]

| Solvent | Storage Temperature | Storage Duration | Source(s) |

| Aqueous Solution | 2-8°C | Not recommended for more than one day. | [6] |

| Aqueous Solution | -20°C | Stock solutions are stable for up to 6 months. | [9] |

| Aqueous Solution | -80°C | Use within 6 months. | [10] |

| Solvent (unspecified) | -80°C | Stable. | [7] |

Note: For aqueous stock solutions, it is advisable to aliquot and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[10] When storing solutions, especially at freezing temperatures, it is best to use an inert gas like nitrogen to protect against moisture and oxidation.[10]

Stability Profile and Degradation

This compound hydrochloride is known to be sensitive to certain environmental factors that can lead to its degradation and loss of activity.

Chemical Stability

The compound is generally stable at room temperature in its solid form when stored in a closed container.[1] However, it is hygroscopic and sensitive to moisture.[1][9]

In aqueous solutions, this compound hydrochloride is susceptible to oxidation. It is recommended to prepare solutions fresh using degassed water. If storage of a solution is necessary, it should be done under an inert gas.

Forced Degradation Studies

Experimental Protocols

Protocol for Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound hydrochloride and separate it from its potential degradation products.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound hydrochloride in the presence of its degradation products.

Materials:

-

This compound hydrochloride reference standard

-

HPLC grade acetonitrile (B52724), methanol, and water

-

Analytical grade hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), and hydrogen peroxide (H₂O₂)

-

Phosphate (B84403) buffer components

-

A C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

HPLC system with a UV detector

Methodology:

-

Chromatographic Conditions Development:

-

Mobile Phase: Start with a mobile phase of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a 30:70 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.

-

Column Temperature: Ambient or controlled at 25°C.

-

Optimize the mobile phase composition and pH to achieve a symmetric peak for this compound hydrochloride with a reasonable retention time.

-

-

Forced Degradation Studies:

-

Prepare a stock solution of this compound hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) and fluorescent light for a specified duration.

-

Neutralize the acidic and basic samples before injection into the HPLC system.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main this compound hydrochloride peak.

-

Linearity: Prepare a series of standard solutions of this compound hydrochloride over a concentration range (e.g., 10-100 µg/mL) and plot a calibration curve of peak area versus concentration.

-

Accuracy: Determine the recovery of a known amount of this compound hydrochloride spiked into a placebo mixture.

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the effect of small, deliberate variations in chromatographic conditions (e.g., mobile phase composition, pH, flow rate) on the results.

-

Protocol for Protein Purification using this compound Hydrochloride

This protocol describes the use of this compound hydrochloride as a protease inhibitor during the purification of a target protein from a cell lysate.

Objective: To prevent proteolytic degradation of the target protein during the purification process.

Materials:

-

Cell pellet expressing the target protein

-

Lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

This compound hydrochloride stock solution (e.g., 1 M in water)

-

Other protease inhibitors (optional, e.g., PMSF, leupeptin)

-

Affinity chromatography resin specific for the target protein (e.g., Ni-NTA for His-tagged proteins)

-

Wash and elution buffers for chromatography

Methodology:

-

Preparation of Lysis Buffer with Protease Inhibitors:

-

Prepare the required volume of lysis buffer.

-

Immediately before use, add this compound hydrochloride from the stock solution to the lysis buffer to a final concentration of 1-10 mM.

-

If using a protease inhibitor cocktail, add it to the lysis buffer according to the manufacturer's instructions.

-

-

Cell Lysis:

-

Resuspend the cell pellet in the lysis buffer containing protease inhibitors.

-

Lyse the cells using an appropriate method (e.g., sonication, French press, or chemical lysis).

-

Perform all lysis steps on ice or at 4°C to minimize protease activity.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at high speed (e.g., >10,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the soluble target protein.

-

-

Affinity Chromatography:

-

Equilibrate the affinity chromatography column with the lysis buffer (without protease inhibitors, unless the inhibitor is known not to interfere with binding).

-

Load the clarified lysate onto the column.

-

Wash the column with wash buffer to remove non-specifically bound proteins. It is recommended to include this compound hydrochloride in the wash buffer to maintain inhibition.

-

Elute the target protein from the column using the elution buffer.

-

-

Analysis of Purified Protein:

-

Analyze the eluted fractions by SDS-PAGE to assess the purity and integrity of the target protein.

-

Visualizations

Mechanism of Action of this compound Hydrochloride

This compound hydrochloride acts as a competitive inhibitor of serine proteases. Its mechanism of action is based on its structural similarity to the side chains of arginine and lysine, which are the preferred substrates for many serine proteases.

Caption: Competitive inhibition of a serine protease by this compound hydrochloride.

Experimental Workflow for Protein Purification

The following diagram illustrates a typical workflow for the purification of a recombinant protein from a bacterial cell lysate, incorporating this compound hydrochloride as a protease inhibitor.

Caption: Workflow for protein purification with protease inhibition by this compound HCl.

References

- 1. researchgate.net [researchgate.net]

- 2. interchim.fr [interchim.fr]

- 3. jetir.org [jetir.org]

- 4. tribioscience.com [tribioscience.com]

- 5. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protech.com.tw [bio-protech.com.tw]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. This compound 99 1670-14-0 [sigmaaldrich.com]

- 9. bosterbio.com [bosterbio.com]

- 10. This compound HCl hydrate | 1670-14-0 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Photochemical Stability of Benzamidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the light sensitivity of benzamidine, a common serine protease inhibitor used in biochemical and pharmaceutical research. Understanding its stability is critical for ensuring experimental reproducibility and maintaining the efficacy of protein-based therapeutics. This document synthesizes information from technical data sheets, safety protocols, and general chemical stability guidelines to provide actionable recommendations for laboratory use.

Introduction: this compound's Role in Research

This compound is a competitive, reversible inhibitor of trypsin and other trypsin-like serine proteases, such as thrombin and plasmin.[1][2][3][4] Its primary function in a laboratory setting, particularly during protein extraction and purification, is to prevent the proteolytic degradation of target proteins.[1][3] Given its crucial role, any degradation of this compound itself can compromise the integrity of an experiment. This compound is typically used as its hydrochloride salt, which is soluble in water and alcohol.[5][6]

Photochemical Stability of this compound

In addition to light sensitivity, this compound hydrochloride is also noted to be sensitive to moisture and oxidation.[5][6][7][9] Therefore, proper handling requires a multi-faceted approach to mitigate all potential sources of degradation.

Summary of Storage and Handling Recommendations